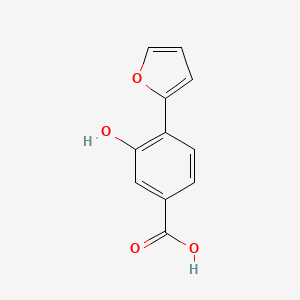

2-Fluoro-5-(furan-2-yl)benzoic acid, 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

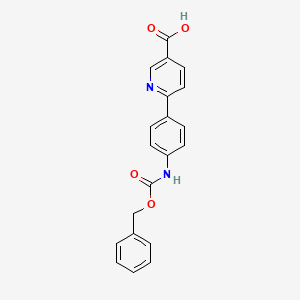

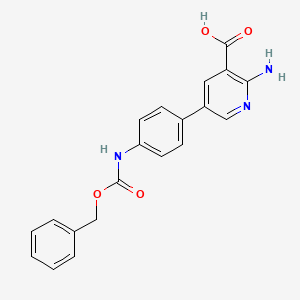

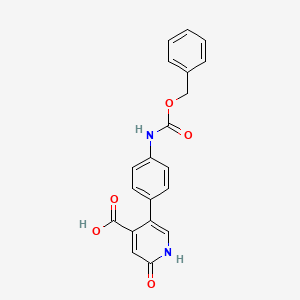

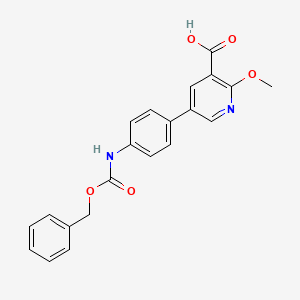

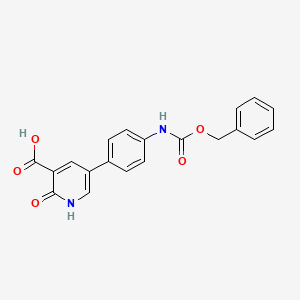

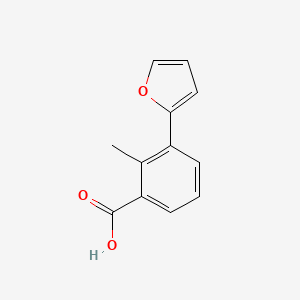

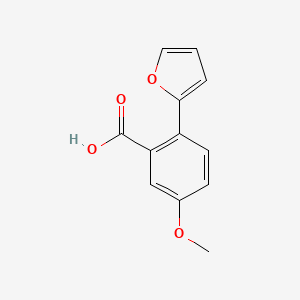

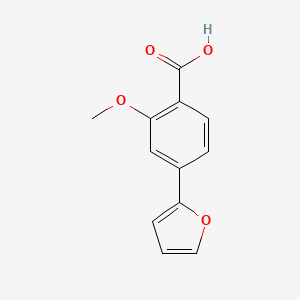

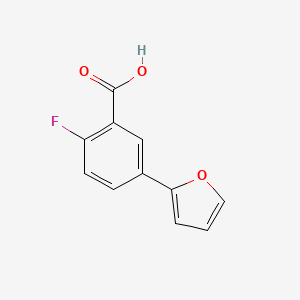

2-Fluoro-5-(furan-2-yl)benzoic acid is an aromatic organic compound . It is one of the three isomeric fluorobenzoic acids . Its molecular formula is C7H5FO2 and it has a molecular weight of 140.1118 .

Synthesis Analysis

The synthesis of 2-Fluoro-5-(furan-2-yl)benzoic acid involves several steps. One of the methods involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . Another method involves the reaction of substituted benzoic acid hydrazides with substituted aromatic and heteroaromatic aldehydes .Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-(furan-2-yl)benzoic acid can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions involving 2-Fluoro-5-(furan-2-yl)benzoic acid are complex and involve several steps. For example, the reaction of 2-Fluoro-5-(furan-2-yl)benzoic acid with trifluoromethyl hypofluorite (CF3OF) yields 2-fluoro-3-trifluoromethoxy-2,3-dihydrobenzofurans .Physical And Chemical Properties Analysis

2-Fluoro-5-(furan-2-yl)benzoic acid is a white to light yellow crystal powder . It is soluble in organic solvents such as benzene, toluene, ketone, and ether .作用機序

Target of Action

It is known that benzoic acid derivatives can interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that benzoic acid derivatives can act through various mechanisms, such as nucleophilic substitution and oxidation . The presence of a fluorine atom and a furan ring in the molecule may influence its reactivity and interaction with its targets.

Biochemical Pathways

The compound is likely involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

Pharmacokinetics

It’s known that benzoic acid derivatives are typically conjugated to glycine in the liver and excreted as hippuric acid .

Result of Action

It’s known that the removal of a benzylic hydrogen results in a smaller energy gain, which requires less energy than removing a ring hydrogen, as the latter destroys the aromaticity of the ring .

実験室実験の利点と制限

The main advantage of using 2-FFCA in laboratory experiments is its ability to act as a catalyst in various reactions. This allows for the synthesis of a variety of compounds in a relatively short amount of time. Additionally, 2-FFCA is relatively inexpensive and is widely available, making it a cost-effective reagent for laboratory experiments. However, the compound can be difficult to handle due to its hygroscopic nature, making it important to store it in a tightly sealed container.

将来の方向性

There are many potential future directions for the use of 2-FFCA in scientific research. For example, the compound could be used in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Additionally, 2-FFCA could be used in the development of new materials for a variety of applications, such as fuel cells and batteries. Furthermore, 2-FFCA could be used in the synthesis of new polymers and in the development of new catalysts for various reactions. Finally, 2-FFCA could be used in the synthesis of new fluorinated compounds, such as fluorinated aromatics and fluorinated heterocycles.

合成法

2-FFCA is typically synthesized from the reaction of furan-2-carboxylic acid with sodium fluoride and silver nitrate in the presence of sulfuric acid. This reaction results in the formation of the desired product, 2-FFCA, along with sodium sulfate and silver sulfate as byproducts. The reaction is typically carried out at a temperature of approximately 150 °C and a pressure of approximately 2.0 MPa.

科学的研究の応用

2-FFCA is widely used in scientific research due to its ability to act as a catalyst in various reactions. It is commonly used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 2-FFCA has been used in the preparation of polymers and in the synthesis of heterocyclic compounds. Furthermore, 2-FFCA has been used in the synthesis of other fluorinated compounds, such as fluorinated aromatics and fluorinated heterocycles.

Safety and Hazards

特性

IUPAC Name |

2-fluoro-5-(furan-2-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO3/c12-9-4-3-7(6-8(9)11(13)14)10-2-1-5-15-10/h1-6H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMYAYJSGYYGDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=C(C=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30688512 |

Source

|

| Record name | 2-Fluoro-5-(furan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261889-09-1 |

Source

|

| Record name | 2-Fluoro-5-(furan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。